Isosorbide

Descripción

This compound was previously available in an oral formulation for the reduction of intraocular pressure. It was approved by the FDA in 1980, but has since been discontinued. Currently, this compound is an organic nitrate currently available in the [this compound mononitrate] and [this compound dinitrate] forms, and is used for the prevention of angina. Refer to these drug entries for more information.

This compound is an organic nitrate with vasodilator activity. This compound relaxes vascular smooth muscle by formation of the free radical nitric oxide (NO), which is identical to the endothelium-derived relaxing factor (EDRF). NO activates guanylyl cyclase, thereby increasing the synthesis of cGMP within smooth muscle. Elevated cGMP levels in smooth muscle activate cGMP-dependent kinase activity that leads to release of sequestered Ca2+. In turn, free Ca+ triggers dephosphorylation of light chain myosin and relaxation of peripheral arteries and veins. In addition this compound relaxes coronary arteries, thereby increasing the blood circulation through the ischemic area.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and has 12 investigational indications.

1,4:3,6-Dianhydro D-glucitol. Chemically inert osmotic diuretic used mainly to treat hydrocephalus; also used in glaucoma.

See also: this compound Dinitrate (has salt form); this compound Mononitrate (has salt form).

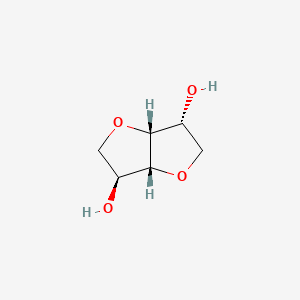

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDXJTOLSGUMSJ-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046196 | |

| Record name | Isosorbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | D-Glucitol, 1,4:3,6-dianhydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Color/Form |

CRYSTALS | |

CAS No. |

652-67-5 | |

| Record name | Isosorbide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosorbide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosorbide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isosorbide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1,4:3,6-dianhydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isosorbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4:3,6-dianhydro-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSORBIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXR179L51S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOSORBIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

60-63, 61-64 °C | |

| Record name | Isosorbide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOSORBIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Methodological & Application

Synthesis of Isosorbide Dimethacrylate: A Detailed Protocol for Researchers

Abstract

Isosorbide dimethacrylate (ISDMMA) is a bio-based monomer derived from renewable resources, making it a sustainable alternative to conventional petroleum-based methacrylates. Its rigid bicyclic structure imparts desirable properties such as high glass transition temperature and good thermal stability to the resulting polymers. These attributes have led to its investigation for a variety of applications, including dental resins, polymer composites, and coatings. This document provides detailed protocols for the synthesis of this compound dimethacrylate, focusing on direct esterification methods using methacryloyl chloride and methacrylic anhydride. It is intended for researchers, scientists, and professionals in drug development and material science.

Introduction

This compound, a diol derived from the dehydration of sorbitol, is a key platform chemical from biomass.[1] Its two secondary hydroxyl groups can be functionalized to create a range of valuable molecules. The synthesis of this compound dimethacrylate involves the esterification of these hydroxyl groups with a methacrylate source. Several synthetic routes have been established, with the most common being the reaction of this compound with methacryloyl chloride or methacrylic anhydride.[2][3] These methods offer a direct pathway to high-purity ISDMMA. This protocol will detail these two primary synthesis methods, along with purification and characterization techniques.

Synthesis Pathways

There are multiple established routes for the synthesis of this compound Dimethacrylate. The most common and direct methods are:

-

Reaction with Methacryloyl Chloride: This is a highly reactive pathway that can proceed efficiently.[3][4]

-

Reaction with Methacrylic Anhydride: This method is an alternative to using the more moisture-sensitive methacryloyl chloride and can be catalyzed by a base.

-

Transesterification: This involves reacting this compound with methyl methacrylate, typically with the removal of methanol to drive the reaction to completion.

-

Multi-step Synthesis via Etherification and Oxidation: A more complex route that involves initial etherification of this compound followed by oxidation and subsequent reaction with methacrylic acid.

This document will focus on the first two direct methods due to their prevalence and relative simplicity.

Experimental Protocols

Protocol 1: Synthesis of this compound Dimethacrylate via Methacryloyl Chloride

This protocol is adapted from methodologies described in the literature.

Materials:

-

This compound

-

Methacryloyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Inhibitor (e.g., hydroquinone or MEHQ)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the solution, followed by the dropwise addition of methacryloyl chloride over a period of 1-2 hours while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-36 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and add a polymerization inhibitor.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain pure this compound dimethacrylate.

Protocol 2: Synthesis of this compound Dimethacrylate via Methacrylic Anhydride

This protocol is based on the reaction using methacrylic anhydride as the acylating agent.

Materials:

-

This compound

-

Methacrylic anhydride

-

Potassium acetate or N,N-dimethylaminopyridine (DMAP) as a catalyst

-

Sodium hydroxide solution

-

Sodium sulfate, anhydrous

-

Inhibitor (e.g., hydroquinone or MEHQ)

Procedure:

-

Place this compound in a round-bottom flask equipped with a magnetic stirrer and heat it to 70 °C to melt.

-

Add methacrylic anhydride to the molten this compound.

-

Add the catalyst (e.g., potassium acetate) to the mixture.

-

Maintain the reaction temperature at 70 °C and stir for approximately 8 hours.

-

Monitor the reaction by analyzing the disappearance of the anhydride, for example, by GC-FID.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the formed methacrylic acid by washing with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent if necessary, and then wash the organic phase with distilled water to remove any remaining salts.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and add an inhibitor.

-

Remove the solvent under reduced pressure to yield the final product.

Data Presentation

The following table summarizes quantitative data from various synthesis methods for this compound dimethacrylate found in the literature.

| Reactant | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |

| Methacryloyl Chloride | Pyridine | Dichloromethane | 0 °C to RT | 24-36 h | ~70-80% | |

| Methacrylic Anhydride | Potassium Acetate | None | 70 °C | 8 h | 71% | |

| Methacrylic Anhydride | DMAP | THF | Not specified | Not specified | High | |

| Methacrylic Acid | Triphenylphosphine | None | 76 °C | 24 h | 82% |

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound dimethacrylate.

References

Application Notes and Protocols for the Structural Elucidation of Isosorbide Derivatives using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide, a rigid bicyclic diol derived from renewable resources, is a valuable building block in medicinal chemistry and material science. Its derivatives exhibit a wide range of biological activities and material properties, making the precise determination of their chemical structures paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these derivatives. This document provides detailed application notes and experimental protocols for the characterization of this compound derivatives using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Key Applications of NMR in this compound Derivative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of this compound derivatives.[1][2] It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

-

Confirmation of Synthesis: NMR is used to confirm the successful synthesis of new this compound derivatives by verifying the presence of expected functional groups and the modification of the this compound scaffold.[3][4]

-

Structural Isomer Differentiation: this compound has two secondary hydroxyl groups at the C2 and C5 positions, which can lead to the formation of structural isomers upon derivatization. NMR techniques, particularly 2D NMR, are crucial for distinguishing between these isomers.[5]

-

Stereochemical Analysis: The rigid V-shaped structure of the this compound molecule imparts specific stereochemical properties to its derivatives. NMR can be used to probe the spatial relationships between different parts of the molecule.

-

Purity Assessment and Quantitative Analysis (qNMR): Quantitative NMR (qNMR) can be employed to determine the purity of synthesized this compound derivatives and to quantify the components in a mixture without the need for identical reference standards.

Data Presentation: NMR Data for this compound and its Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core this compound structure. Note that these values can shift depending on the specific derivative and the solvent used.

Table 1: ¹H NMR Chemical Shifts (δ) for the this compound Core

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-1, H-6 | 3.89 - 4.07 | m |

| H-2, H-5 | 5.06 - 5.11 | m |

| H-3 | 4.88 | t |

| H-4 | 4.51 - 4.56 | m |

Data compiled from multiple sources, including.

Table 2: ¹³C NMR Chemical Shifts (δ) for the this compound Core

| Carbon | Chemical Shift (ppm) |

| C-1, C-6 | 70.3 - 73.0 |

| C-2, C-5 | 76.4 - 80.9 |

| C-3 | 85.4 - 85.6 |

| C-4 | 80.6 - 81.2 |

Data compiled from multiple sources, including.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry NMR tube.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can affect the chemical shifts.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Homogenization: Vortex the tube until the sample is completely dissolved. If necessary, gentle heating or sonication can be used, but ensure the sample is stable under these conditions.

-

Transfer: If the sample was dissolved outside the NMR tube, transfer the solution to the tube using a Pasteur pipette.

-

Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard with a signal that does not overlap with the analyte signals.

Protocol 2: 1D ¹H NMR Spectroscopy

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans (NS): Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Protocol 3: 1D ¹³C NMR Spectroscopy

-

Instrument Setup: Tune and shim the spectrometer for the ¹³C nucleus.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Set a spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is generally sufficient for qualitative spectra.

-

-

Data Processing:

-

Apply a Fourier transform.

-

Phase the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Protocol 4: 2D Correlation Spectroscopy (COSY)

-

Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

-

Acquisition Parameters:

-

Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

-

Spectral Width: Use the same spectral width as the ¹H NMR spectrum in both dimensions.

-

Number of Increments: Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512).

-

-

Data Processing:

-

Apply a 2D Fourier transform.

-

Phase the spectrum in both dimensions.

-

Symmetrize the spectrum if necessary.

-

Analyze the cross-peaks, which indicate J-coupling between protons.

-

Protocol 5: 2D Heteronuclear Single Quantum Coherence (HSQC)

-

Purpose: To identify direct one-bond correlations between protons and their attached carbons.

-

Acquisition Parameters:

-

Pulse Program: A standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' for an edited HSQC on Bruker instruments, which differentiates CH/CH₃ from CH₂ signals).

-

Spectral Width: The F2 (proton) dimension should match the ¹H spectral width, and the F1 (carbon) dimension should match the ¹³C spectral width.

-

Number of Increments: Typically 128-256 increments are sufficient.

-

-

Data Processing:

-

Perform a 2D Fourier transform.

-

Phase the spectrum.

-

Analyze the cross-peaks, where each peak corresponds to a C-H bond.

-

Protocol 6: 2D Heteronuclear Multiple Bond Correlation (HMBC)

-

Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule.

-

Acquisition Parameters:

-

Pulse Program: A standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

-

Spectral Width: Same as HSQC.

-

Long-Range Coupling Constant (JXH): Optimize for an average long-range coupling constant (typically 8-10 Hz).

-

-

Data Processing:

-

Apply a 2D Fourier transform.

-

Phase the spectrum.

-

Analyze the cross-peaks to establish connectivity between different parts of the this compound derivative.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of an unknown this compound derivative using NMR spectroscopy.

Caption: Overall workflow from synthesis to structural confirmation.

Caption: Logical flow of NMR experiments for structural elucidation.

Conclusion

NMR spectroscopy is a cornerstone technique for the structural characterization of this compound derivatives. A systematic approach, beginning with 1D NMR for an initial assessment of the molecular composition, followed by a suite of 2D NMR experiments (COSY, HSQC, and HMBC), allows for the complete and unambiguous assignment of the chemical structure. The protocols and workflows presented here provide a robust framework for researchers in academia and industry to effectively utilize NMR spectroscopy in their work with this important class of bio-based molecules.

References

Isosorbide as a Bio-Based Monomer for Polyurethane Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Isosorbide, a renewable, non-toxic, and biodegradable diol derived from D-sorbitol, is emerging as a valuable bio-based building block in the synthesis of polyurethanes (PUs).[1][2] Its rigid, bicyclic structure imparts unique properties to the resulting polymers, including enhanced thermal stability and mechanical strength.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based polyurethanes, intended for researchers, scientists, and professionals in drug development. This compound's biocompatibility makes it an attractive monomer for creating materials for biomedical applications.[4]

Application Notes

This compound can be incorporated into polyurethane chains through various synthesis strategies, primarily acting as a chain extender or by being part of a polyol component. The choice of diisocyanate and soft segment polyol allows for the tuning of the final polymer's properties to suit specific applications, from flexible elastomers to rigid foams.

Key Advantages of this compound-Based Polyurethanes:

-

Renewable Source: Derived from biomass, reducing reliance on petrochemical feedstocks.

-

Enhanced Thermal Properties: The rigid structure of this compound typically increases the glass transition temperature (Tg) of the polyurethane.

-

Improved Mechanical Properties: Contributes to increased tensile strength and hardness.

-

Biocompatibility: this compound-based PUs have shown low cytotoxicity, making them suitable for biomedical applications such as drug delivery systems and medical devices.

-

Versatility: Can be used in various polyurethane systems, including coatings, adhesives, foams, and elastomers.

Synthesis Strategies

Two primary methods are employed for the synthesis of this compound-based polyurethanes: the one-shot method and the two-step prepolymer method.

-

One-Shot Polymerization: All reactants (this compound, polyol, and diisocyanate) are mixed together and reacted simultaneously. This method is simpler and faster but offers less control over the polymer structure.

-

Two-Step (Prepolymer) Method: A prepolymer is first formed by reacting the diisocyanate with the polyol. In the second step, the prepolymer is reacted with a chain extender, in this case, this compound. This method allows for better control over the molecular weight and segment distribution.

Non-isocyanate polyurethane (NIPU) synthesis is another approach that avoids the use of toxic isocyanates. This can be achieved by converting this compound into a diglycidyl ether, followed by carbonation and reaction with diamines.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound-based polyurethanes, based on common practices reported in the literature.

Protocol 1: One-Shot Polyurethane Synthesis

This protocol describes a catalyst-free, one-shot bulk polymerization method.

Materials:

-

This compound (dried under vacuum)

-

Poly(tetramethylene glycol) (PTMG) or other suitable polyol (dried under vacuum at 60°C for 4 hours)

-

Hexamethylene diisocyanate (HDI) or other aliphatic diisocyanate

-

Nitrogen gas supply

-

Round-bottom four-neck flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

-

Charge the nitrogen-flushed four-neck flask with the desired amounts of PTMG and this compound.

-

Heat the mixture to a specified temperature (e.g., 80°C) with stirring to ensure a homogeneous melt.

-

Add the stoichiometric amount of HDI to the diol mixture. The typical stoichiometry of isocyanate to diol is 1.1:1.

-

Increase the reaction temperature to 120°C and maintain for 12 hours under a dry nitrogen atmosphere with continuous stirring.

-

After the reaction is complete, the resulting polyurethane can be collected for further processing and characterization.

Protocol 2: Two-Step Prepolymer Polyurethane Synthesis

This protocol involves the formation of a prepolymer before the addition of the this compound chain extender.

Materials:

-

This compound (dried under vacuum)

-

Poly(propylene glycol) (PPG) or other suitable polyol

-

Isophorone diisocyanate (IPDI) or 4,4'-methylenebis(cyclohexyl isocyanate) (HMDI)

-

Nitrogen gas supply

-

Glass reactor

Procedure:

Step 1: Quasi-Prepolymer Synthesis

-

In a 250 mL glass reactor under a dry nitrogen atmosphere, react the diisocyanate (IPDI or HMDI) with the polyol (PPG).

-

Maintain the reaction at 80°C for approximately 3 hours with stirring.

Step 2: Chain Extension

-

To the previously synthesized quasi-prepolymer, add the appropriate amount of D-isosorbide.

-

Continue the reaction for an additional 1 hour at 80°C.

-

The final polyurethane is then ready for characterization.

Protocol 3: Characterization of this compound-Based Polyurethanes

A comprehensive characterization is essential to understand the structure-property relationships of the synthesized polyurethanes.

1. Fourier Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the formation of urethane linkages and the consumption of isocyanate groups.

-

Procedure: Acquire FTIR spectra of the reactants and the final polyurethane product. Look for the disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of N-H (around 3330 cm⁻¹) and C=O (around 1700 cm⁻¹) stretching bands characteristic of the urethane group.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the detailed chemical structure of the polyurethane.

-

Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The spectra will show characteristic peaks for the this compound, polyol, and diisocyanate moieties within the polymer chain.

3. Gel Permeation Chromatography (GPC):

-

Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.

-

Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze using a GPC system calibrated with appropriate standards (e.g., polystyrene).

4. Thermal Analysis (DSC and TGA):

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the glass transition temperature (Tg).

-

Procedure: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a specified temperature range. The Tg is observed as a step change in the heat flow curve.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability and degradation profile of the polymer.

-

Procedure: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.

-

5. Mechanical Testing:

-

Purpose: To evaluate the mechanical properties such as tensile strength, elongation at break, and Young's modulus.

-

Procedure: Prepare dog-bone shaped specimens from the polyurethane films. Perform tensile tests using a universal testing machine according to standard methods (e.g., ASTM D638).

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Effect of this compound Content on the Thermal and Compressive Properties of Closed-Cell Rigid Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] this compound-Based Thermoplastic Polyurethane with Different Polyols and Soft/Hard Ratios | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Strategies to minimize side reactions in Isosorbide synthesis

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize side reactions during Isosorbide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for this compound synthesis and what are the common side reactions?

A1: The primary method for this compound synthesis is the acid-catalyzed double dehydration of D-sorbitol.[1][2] The reaction first forms the intermediate 1,4-sorbitan, which then undergoes a second dehydration to yield this compound.[1] However, several competing side reactions can occur, leading to the formation of undesirable by-products.[3][4] The most common side reactions include the formation of other sorbitan isomers, such as 1,5-sorbitan and 2,5-sorbitan, which are degradation products that cannot be further dehydrated to this compound. Additionally, oligomerization and polymerization of sorbitol and its derivatives can occur, leading to a complex mixture of by-products.

Q2: What are the key factors influencing the formation of side products in this compound synthesis?

A2: The formation of side products is highly dependent on the reaction conditions. Key factors include:

-

Temperature: Higher temperatures can increase the reaction rate but also promote degradation and polymerization reactions. One study found that at 140°C, an excess of the theoretical amount of water was collected, indicating the occurrence of side reactions.

-

Catalyst Type and Concentration: The choice of acid catalyst and its concentration are crucial. While strong acids like sulfuric acid are effective, they can also lead to more side reactions. Studies have shown that optimizing the catalyst concentration is key to maximizing the yield of this compound.

-

Reaction Time: Prolonged reaction times can lead to the formation of degradation products. It is important to monitor the reaction to determine the optimal duration.

Q3: What are some recommended catalysts for this compound synthesis?

A3: A variety of acid catalysts can be used for the dehydration of sorbitol to this compound. These include:

-

Homogeneous Catalysts:

-

Brønsted Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA) are commonly used.

-

Lewis Acids: Metal chlorides and sulfonates have also been reported.

-

-

Heterogeneous Catalysts:

-

Acidic Resins: Amberlyst resins are effective solid acid catalysts.

-

Zeolites: These microporous materials can also be used.

-

The choice of catalyst will depend on the specific reaction setup and desired outcome. Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture.

Q4: How can I purify the crude this compound product to remove side products?

A4: Achieving high purity this compound (>99.8%) is essential for its use as a monomer in polymer synthesis. Common purification methods include:

-

Distillation: Vacuum distillation is a primary method to separate this compound from less volatile by-products.

-

Recrystallization: Recrystallization from solvents like alcohols or from the melt can effectively remove impurities.

-

Treatment with Boron Compounds: Treating the crude product with a boron compound that supplies borate ions can help remove periodate-consuming impurities.

A combination of these methods is often necessary to achieve the desired purity.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Low this compound Yield | Suboptimal Reaction Temperature: The temperature may be too low, resulting in a slow reaction rate, or too high, leading to degradation. | Optimize the reaction temperature. A study found 130°C to be optimal when using p-TSA as a catalyst. |

| Incorrect Catalyst Concentration: The catalyst amount may be insufficient for efficient conversion or excessive, promoting side reactions. | Vary the catalyst concentration to find the optimal loading. For p-TSA, 1% w/w has been shown to be effective. | |

| Incomplete Reaction: The reaction time may not be sufficient for the conversion of the sorbitan intermediate to this compound. | Monitor the reaction progress over time using techniques like LC-MS to determine the optimal reaction duration. | |

| High Levels of By-products (e.g., 1,5-sorbitan, 2,5-sorbitan) | Excessive Reaction Temperature: High temperatures favor the formation of degradation products. | Lower the reaction temperature. Temperatures above 140°C have been shown to increase side product formation. |

| Inappropriate Catalyst: The catalyst may not be selective enough for the desired reaction pathway. | Experiment with milder or more selective catalysts, such as certain solid acid catalysts. | |

| Formation of Polymeric/Oligomeric By-products | High Reaction Temperature and/or Prolonged Reaction Time: These conditions can promote polymerization. | Reduce the reaction temperature and/or time. |

| High Catalyst Concentration: A high concentration of a strong acid can catalyze polymerization. | Optimize the catalyst concentration to the minimum effective amount. | |

| Difficulty in Purifying this compound | Complex Mixture of By-products: A wide range of by-products with similar physical properties can make separation challenging. | Employ a multi-step purification process, combining vacuum distillation with recrystallization. Consider specialized treatments, such as with borate compounds, for specific impurities. |

Quantitative Data Summary

| Parameter | Value | Catalyst | Yield of this compound | Reference |

| Temperature | 130 °C | 1% w/w p-TSA | 81.9% | |

| Temperature | 120 °C | p-TSA | Lower reaction rate than at 130 °C | |

| Temperature | 140 °C | p-TSA | Increased side reactions |

Experimental Protocols

Detailed Methodology for this compound Synthesis from Sorbitol

This protocol is based on a reported procedure with optimized conditions.

-

Reaction Setup:

-

To a three-necked flask equipped with a mechanical stirrer, a condenser for water removal, and a temperature probe, add D-sorbitol.

-

Add the acid catalyst (e.g., 1% w/w p-toluenesulfonic acid).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 130°C) with continuous stirring.

-

Continuously remove the reaction water as it is formed by distillation.

-

Monitor the reaction progress by analyzing samples at different time intervals using a suitable technique (e.g., LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete (e.g., after 5 hours), cool the mixture.

-

Neutralize the acid catalyst with a base (e.g., sodium hydroxide solution).

-

Purify the crude this compound by vacuum distillation (e.g., at 0.3–0.5 kPa and 180–200 °C).

-

Allow the distilled this compound to crystallize.

-

Further purification can be achieved by recrystallization from a suitable solvent if required.

-

Visualizations

Caption: Reaction pathway for this compound synthesis from D-Sorbitol.

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Investigating Isosorbide Nitrate Tolerance

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of isosorbide nitrate (ISDN) tolerance.

Frequently Asked Questions (FAQs)

Q1: What are the primary proposed mechanisms of this compound nitrate tolerance?

A1: The development of tolerance to this compound nitrate is a multifactorial process. The leading hypotheses include:

-

Increased Oxidative Stress: Prolonged exposure to this compound nitrate can lead to an overproduction of reactive oxygen species (ROS), particularly superoxide, in the vasculature. This increased oxidative stress can impair vascular function and contribute to tolerance.

-

Endothelial Dysfunction: this compound nitrate tolerance is often associated with endothelial dysfunction, characterized by a reduced bioavailability of nitric oxide (NO). This can be due to the "uncoupling" of endothelial nitric oxide synthase (eNOS), where the enzyme produces superoxide instead of NO.

-

Impaired Biotransformation: The vasodilatory effects of this compound nitrate depend on its conversion to NO. One key enzyme in this process for some organic nitrates is mitochondrial aldehyde dehydrogenase 2 (ALDH2). Inhibition or downregulation of ALDH2 can lead to reduced NO production and tolerance.

-

Neurohormonal Counter-Regulation: The body may activate compensatory vasoconstrictor systems in response to prolonged vasodilation, which can counteract the effects of this compound nitrate.

Q2: How quickly does tolerance to this compound nitrate develop in experimental models?

A2: The onset of tolerance can be rapid, often observed within 24 to 48 hours of continuous administration in both animal models and clinical studies.[1] The magnitude of tolerance is often proportional to the frequency of dosing.[1]

Q3: What are common side effects of this compound nitrate in clinical use that might be relevant to my research?

A3: Common side effects stem from its vasodilatory properties and include headaches, dizziness, and hypotension. While not always directly modeled in preclinical research, understanding these effects can provide context for the physiological responses observed in animal studies.

Q4: Can I prevent or reverse this compound nitrate tolerance in my experiments?

A4: In clinical practice, a "nitrate-free" interval of 10-12 hours is used to prevent tolerance.[2] In a research setting, this can be mimicked with intermittent dosing schedules. Additionally, antioxidants and agents that preserve ALDH2 activity have been shown to ameliorate tolerance in experimental models.[3][4]

Troubleshooting Guides

Problem 1: I am not observing a consistent or significant level of nitrate tolerance in my animal model.

-

Possible Cause 1: Dosing Regimen. Continuous high-dose administration is more likely to induce tolerance. Ensure your dosing schedule does not inadvertently include a "nitrate-free" period.

-

Solution: Implement a continuous delivery system, such as osmotic mini-pumps, for consistent drug exposure. If using injections, ensure they are frequent enough to maintain therapeutic drug levels.

-

-

Possible Cause 2: Animal Strain/Species. There can be inter-species and even inter-strain differences in the susceptibility to nitrate tolerance.

-

Solution: Review the literature to select a species and strain known to develop robust nitrate tolerance. Rats and rabbits are commonly used models.

-

-

Possible Cause 3: Assessment Timepoint. The timing of your functional assessments is critical. Tolerance can develop and also reverse relatively quickly.

-

Solution: Conduct your functional assays (e.g., vascular reactivity) at a timepoint where tolerance is expected to be maximal, typically after 24-72 hours of continuous treatment.

-

Problem 2: My measurements of reactive oxygen species (ROS) are highly variable or not showing the expected increase in tolerant tissues.

-

Possible Cause 1: Assay Sensitivity and Specificity. Different ROS detection methods have varying sensitivities and potential for artifacts. For example, high concentrations of lucigenin can auto-oxidize and generate superoxide, leading to false positives.

-

Solution: Use multiple methods to confirm your findings. For example, complement lucigenin chemiluminescence with dihydroethidium (DHE) staining. For lucigenin assays, use a low concentration (e.g., 5 µM) to minimize auto-oxidation.

-

-

Possible Cause 2: Tissue Handling. Vascular tissues are delicate, and improper handling can lead to artificial ROS production or degradation of antioxidant enzymes.

-

Solution: Handle tissues gently and keep them in appropriate physiological buffers at all times. Perform assays as quickly as possible after tissue isolation.

-

-

Possible Cause 3: Subcellular Localization of ROS. The source of ROS in nitrate tolerance can be mitochondrial or from enzymes like NADPH oxidase. Your chosen assay may not be optimal for detecting ROS from all sources.

-

Solution: Consider using probes that are targeted to specific subcellular compartments, such as MitoSOX Red for mitochondrial superoxide.

-

Problem 3: I am having difficulty assessing eNOS uncoupling in my tolerant vascular tissues.

-

Possible Cause 1: Methodological Pitfalls in Western Blotting for eNOS Dimers/Monomers. The ratio of eNOS dimers to monomers is often used as an indicator of uncoupling. However, this ratio can be affected by sample preparation, including the type of lysis buffer and the temperature of SDS-PAGE.

-

Solution: Use a lysis buffer that preserves protein-protein interactions and run low-temperature SDS-PAGE to maintain the dimeric structure of eNOS. Be aware of potential confounding factors, such as endogenous IgG, which can migrate at a similar molecular weight to eNOS monomers in aged tissues.

-

-

Possible Cause 2: Functional vs. Structural Uncoupling. eNOS can be functionally uncoupled (producing superoxide) without a complete dissociation of the dimer into monomers.

-

Solution: In addition to assessing the dimer-to-monomer ratio, directly measure superoxide production in the presence and absence of an eNOS inhibitor (e.g., L-NAME) to determine the contribution of eNOS to overall superoxide levels.

-

Quantitative Data Summary

Table 1: Effects of this compound Nitrate Tolerance on Vascular Function and Biochemistry

| Parameter | Control/Non-Tolerant | Tolerant | Key Findings | Reference(s) |

| Vascular Reactivity | ||||

| EC50 for this compound Mononitrate (-logM) | 5.23 ± 0.03 | 4.69 ± 0.04 | Rightward shift in the concentration-response curve, indicating reduced sensitivity. | |

| Oxidative Stress | ||||

| Aortic Superoxide Production (lucigenin chemiluminescence, cpm/mg) | 230 ± 22 | 211 ± 34 | In this particular study with eccentric dosing, no significant increase in superoxide was observed. | |

| Vascular Superoxide Levels (nmol/mg per minute) | 0.31 ± 0.01 | 0.61 ± 0.01 | Two-fold increase in superoxide in tolerant vessels with intact endothelium. | |

| ALDH2 Activity | ||||

| Aortic ALDH2 Activity (nmol/mg/min) | 2.6 ± 0.9 | 1.2 ± 0.3 | Approximately 54% reduction in ALDH2 activity in tolerant aorta. | |

| Vascular ALDH2 Activity Reduction | - | ~40% | In vivo tolerance resulted in a significant loss of vascular ALDH2 activity. |

Experimental Protocols

Protocol 1: Measurement of Vascular Superoxide Production using Dihydroethidium (DHE) Staining

Principle: DHE is a cell-permeable dye that fluoresces red upon oxidation by superoxide. This method allows for the visualization and relative quantification of superoxide in vascular cross-sections.

Methodology:

-

Tissue Preparation:

-

Isolate the aorta or other blood vessel of interest and place it in ice-cold Krebs-HEPES buffer.

-

Embed the tissue in OCT compound and freeze rapidly.

-

Cut 10-30 µm thick frozen sections using a cryostat and mount them on glass slides.

-

-

DHE Staining:

-

Prepare a 2 µM DHE solution in Krebs-HEPES buffer.

-

Incubate the tissue sections with the DHE solution for 30 minutes at 37°C in a light-protected, humidified chamber.

-

-

Microscopy:

-

Wash the slides carefully with Krebs-HEPES buffer.

-

Mount a coverslip using a fluorescence-compatible mounting medium.

-

Immediately visualize the sections using a fluorescence microscope with an excitation wavelength of ~540 nm and an emission wavelength of ~605 nm.

-

-

Quantification:

-

Capture images from multiple random fields of view for each sample.

-

Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity.

-

Normalize the fluorescence intensity to the area of the tissue section.

-

Protocol 2: Assessment of NADPH Oxidase Activity in Aortic Homogenates

Principle: This assay measures the superoxide-producing activity of NADPH oxidase using lucigenin-enhanced chemiluminescence. NADPH is added as a substrate to initiate the reaction.

Methodology:

-

Tissue Homogenization:

-

Isolate the aorta and remove periadventitial tissue in chilled modified Krebs/HEPES buffer.

-

Homogenize the tissue in an ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant contains the membrane and cytosolic fractions where NADPH oxidase subunits are located.

-

-

Chemiluminescence Assay:

-

Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA).

-

In a 96-well white plate, add a standardized amount of protein from each sample.

-

Add lucigenin to a final concentration of 5 µM.

-

Place the plate in a luminometer and measure the baseline chemiluminescence.

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM.

-

Immediately begin kinetic measurement of chemiluminescence for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of superoxide production by determining the slope of the chemiluminescence signal over time.

-

Normalize the activity to the protein concentration of the sample.

-

Include a blank (buffer only) and a positive control (e.g., xanthine/xanthine oxidase) in your assay.

-

Protocol 3: Determination of Aldehyde Dehydrogenase 2 (ALDH2) Activity

Principle: This assay measures the enzymatic activity of ALDH2 by monitoring the reduction of NAD+ to NADH, which is detected spectrophotometrically at 340 nm.

Methodology:

-

Sample Preparation:

-

Isolate mitochondria from vascular tissue or use whole-cell lysates.

-

Determine the protein concentration of your sample.

-

-

Enzymatic Reaction:

-

Prepare a reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 9.5).

-

In a cuvette or 96-well plate, combine the reaction buffer, your sample, and acetaldehyde (the substrate for ALDH2).

-

Initiate the reaction by adding NAD+.

-

-

Spectrophotometric Measurement:

-

Immediately place the cuvette or plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).

-

-

Calculation of Activity:

-

Determine the rate of NADH production from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Express ALDH2 activity as nmol of NADH produced per minute per mg of protein.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Key signaling pathways in this compound Nitrate tolerance.

Caption: General experimental workflow for studying ISDN tolerance.

References

- 1. Nitrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Central role of mitochondrial aldehyde dehydrogenase and reactive oxygen species in nitroglycerin tolerance and cross-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for enhanced vascular superoxide anion production in nitrate tolerance. A novel mechanism underlying tolerance and cross-tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stabilizing Isosorbide-Based Pharmaceutical Formulations

Welcome to the technical support center for Isosorbide-based pharmaceutical formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing this compound Dinitrate (ISDN) and this compound Mononitrate (ISMN) formulations. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound-based compounds?

A1: this compound dinitrate and mononitrate are susceptible to degradation primarily through hydrolysis of the nitrate ester groups. This degradation can be accelerated by exposure to acids, bases, heat, and light. Forced degradation studies show that this compound formulations are particularly unstable in basic and oxidative conditions.[1][2][3] Under acidic conditions, degradation is also observed, though often to a lesser extent than in basic media.[1][2] Thermal and photolytic stress can also lead to the formation of degradation products.

Q2: Which excipients are known to be incompatible with this compound mononitrate (ISMN)?

A2: Compatibility studies have identified potential interactions between ISMN and certain common excipients. Techniques such as Differential Scanning Calorimetry (DSC) and Isothermal Stress Testing (IST) have shown that cellulose acetate and microcrystalline cellulose (MCC) can interact with ISMN. Specifically, Isothermal Stress Testing has demonstrated a definite incompatibility between ISMN and cellulose acetate. Therefore, caution is advised when using these excipients in ISMN formulations.

Q3: How can I prevent issues like poor tablet hardness and friability in my this compound dinitrate (ISDN) formulation?

A3: Poor tablet hardness and high friability in ISDN formulations, particularly those manufactured by direct compression, can often be traced back to the choice and concentration of lubricants. Hydrophobic lubricants like magnesium stearate can weaken the bonding within the tablet, leading to reduced hardness.

To troubleshoot this, consider the following:

-

Optimize Lubricant Concentration: Use the lowest effective concentration of magnesium stearate (typically 0.25% to 1.0% w/w).

-

Control Blending Time: Over-blending with magnesium stearate can exacerbate its negative effects on tablet hardness and dissolution. Blending times as short as two minutes can significantly alter tablet properties.

-

Alternative Lubricants: Consider less hydrophobic lubricants like sodium stearyl fumarate, which has been shown to improve dissolution times and may have a less detrimental effect on tablet hardness. Talc is another alternative that has been used successfully in ISDN formulations.

Q4: My dissolution results for an extended-release ISMN formulation are inconsistent. What could be the cause?

A4: Inconsistent dissolution profiles for extended-release ISMN tablets can be influenced by several factors related to the formulation and manufacturing process. The choice of pore-formers and their concentration in the coating of osmotic pump tablets, for example, significantly affects the drug release profile. Incompatibility between ISMN and excipients like cellulose acetate can also alter the drug release characteristics. Additionally, the manufacturing method itself, such as wet granulation versus direct compression, can impact the final dissolution properties of the tablet.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Stability Assay

Problem: During a stability-indicating HPLC assay of an ISDN or ISMN formulation, unknown peaks are observed, suggesting the presence of degradation products.

Possible Causes and Solutions:

| Cause | Recommended Action |

| Hydrolytic Degradation | The primary degradation products of ISDN are its 2- and 5-mononitrate forms. For ISMN, further hydrolysis to this compound can occur. Confirm the identity of these degradants by comparing their retention times with those of reference standards. |

| Excipient Interaction | An excipient may be reacting with the active pharmaceutical ingredient (API). Conduct compatibility studies by analyzing binary mixtures of the API and each excipient using DSC and HPLC under stress conditions. |

| Photodegradation | If the formulation is sensitive to light, degradation may occur upon exposure. Ensure adequate protection from light during manufacturing and storage. |

| Oxidative Degradation | This compound nitrates are susceptible to oxidation. Consider incorporating antioxidants into the formulation or packaging under an inert atmosphere. |

Issue 2: Physical Instability of Tablets During Storage

Problem: this compound-based tablets exhibit changes in physical appearance, such as discoloration or softening, during stability studies.

Possible Causes and Solutions:

| Cause | Recommended Action |

| Hygroscopicity | The formulation may be absorbing moisture, leading to physical changes. Select less hygroscopic excipients and ensure appropriate packaging with desiccants if necessary. |

| Polymorphic Transformation | The crystalline form of the API or an excipient may be changing over time, which can affect tablet properties. Characterize the solid-state properties of the initial and stored samples using techniques like X-ray Diffraction (XRD) and DSC. |

| Drug-Excipient Interaction | As mentioned previously, chemical interactions can manifest as physical changes. Re-evaluate excipient compatibility. |

Quantitative Data from Forced Degradation Studies

The following tables summarize the percentage of degradation observed for this compound Mononitrate and this compound Dinitrate under various stress conditions as reported in literature. These values can serve as a benchmark for your own stability studies.

Table 1: Forced Degradation of this compound Mononitrate

| Stress Condition | Duration | Temperature | Reagent | % Degradation | Reference |

| Acid Hydrolysis | 1 hour | Boiling Water Bath | 0.1 M HCl | Appreciable Degradation | |

| Base Hydrolysis | 1 hour | Boiling Water Bath | 0.1 M NaOH | Appreciable Degradation | |

| Oxidative | 1 hour | Boiling Water Bath | 10% H₂O₂ | Appreciable Degradation | |

| Thermal | 240 hours | - | - | No Appreciable Degradation | |

| Photolytic | - | - | - | Degradation Observed |

Table 2: Forced Degradation of this compound Dinitrate

| Stress Condition | Duration | Temperature | Reagent | % Degradation | Reference |

| Acid Hydrolysis | 72 hours | 60°C | 0.1 M HCl | Unstable | |

| Neutral Hydrolysis | 24 hours | 60°C | Water | Unstable | |

| Base Hydrolysis | 8 hours | - | - | Unstable | |

| Oxidative | 5 hours | 60°C | 3% H₂O₂ | Unstable | |

| Thermal | 6 days | 80°C | - | Unstable |

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound Dinitrate

This protocol is a representative method for the simultaneous determination of this compound Dinitrate and its degradation products.

1. Chromatographic Conditions:

-

Column: Zorbax C18 (250mm × 4.6mm I.D; 5 µm)

-

Mobile Phase: 0.1% Orthophosphoric acid (pH 2.1) and Methanol (60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 278 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

2. Standard Solution Preparation:

-

Prepare a stock solution of USP Diluted this compound Dinitrate RS in the mobile phase.

-

Serially dilute the stock solution to create calibration standards across a suitable concentration range (e.g., 10-60 µg/mL).

3. Sample Preparation:

-

Weigh and finely powder no fewer than 20 tablets.

-

Transfer an accurately weighed portion of the powder, equivalent to a target concentration of ISDN, into a suitable volumetric flask.

-

Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume.

-

Filter the solution through a 0.45 µm filter before injection.

4. Forced Degradation Study:

-

Acid Hydrolysis: Reflux sample with 0.1N HCl at 60°C for 30 minutes, then neutralize with 0.1N NaOH.

-

Base Hydrolysis: Reflux sample with 0.1N NaOH at 60°C for 30 minutes, then neutralize with 0.1N HCl.

-

Oxidative Degradation: Treat sample with 3% hydrogen peroxide.

-

Thermal Degradation: Expose the solid drug to dry heat.

-

Photolytic Degradation: Expose the drug solution to UV light.

Protocol 2: DSC for Excipient Compatibility Screening of this compound Mononitrate

This protocol outlines a method for screening the compatibility of ISMN with various excipients.

1. Sample Preparation:

-

Accurately weigh and mix ISMN with each excipient in a 1:1 ratio.

-

Prepare individual samples of pure ISMN and each pure excipient for reference.

2. DSC Parameters:

-

Instrument: Differential Scanning Calorimeter

-

Heating Rate: A slow heating rate, such as 1°C/min, is recommended to allow sufficient time for interactions to occur.

-

Temperature Range: Scan from a suitable starting temperature (e.g., 10°C) to a temperature beyond the melting point of the components (e.g., 160°C).

-

Atmosphere: Nitrogen purge.

-

Pans: Use hermetically sealed aluminum pans to prevent volatilization.

3. Data Analysis:

-

Compare the thermogram of the physical mixture with the thermograms of the individual components.

-

The appearance of new peaks, the disappearance of existing peaks, or a significant shift in the melting endotherm of the drug can indicate an interaction.

Visualizations

References

Technical Support Center: Refinement of Purification Methods for Crude Isosorbide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude isosorbide. Detailed experimental protocols and comparative data are included to assist in optimizing laboratory procedures.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of crude this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Question 1: My purified this compound is discolored (yellowish or brownish). How can I remove the color impurities?

Answer: Color in purified this compound is a common issue, often arising from thermal degradation products or residual impurities from the synthesis process. Here are several effective methods for color removal:

-

Activated Carbon Treatment: This is one of the most common and effective methods for removing color bodies. The process involves dissolving the crude this compound in a suitable solvent (e.g., water or ethanol), adding activated carbon, heating, and then filtering. The porous structure of activated carbon adsorbs the color impurities. For optimal results, the selection of the type of activated carbon and its dosage is critical.

-

Recrystallization: Multiple recrystallizations from an appropriate solvent can significantly reduce color. Solvents like ethanol, methanol, or a mixture of ethyl acetate and hexane are often effective.[1] The color impurities may have different solubility profiles than this compound and will preferentially remain in the mother liquor.

-

Vacuum Distillation: Distillation under reduced pressure separates this compound from less volatile colored impurities.[1] This method is particularly useful for removing high molecular weight byproducts.

Question 2: I am having difficulty inducing crystallization during the recrystallization process. What can I do?

Answer: Failure to crystallize can be frustrating and is often related to the solvent system or nucleation issues. Here are some troubleshooting steps:

-

Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seeding: Introduce a small crystal of pure this compound into the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

-

Reducing Solvent Volume: If the solution is too dilute, crystallization will not occur. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound.

-

Cooling to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of this compound and promote crystallization.[1]

-

Changing the Solvent System: If the above methods fail, the chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures.

Question 3: The purity of my this compound is not improving significantly after a single purification step. What should I do?

Answer: Achieving high purity often requires a multi-step purification approach, as different methods are effective at removing different types of impurities. Consider the following strategies:

-

Combination of Methods: A common and highly effective strategy is to combine different purification techniques. For instance, an initial vacuum distillation can be followed by recrystallization or melt crystallization.[1] This combination can lead to purities exceeding 99.8%.[1]

-

Multiple Recrystallizations: Performing two or three recrystallization cycles can progressively improve purity. However, be mindful that each recrystallization step will result in some product loss.

-

Ion Exchange Chromatography: For removing ionic impurities, passing a solution of this compound through a bed of a suitable ion exchange resin can be very effective.

Question 4: What are the typical impurities found in crude this compound, and how can I detect them?

Answer: Common impurities in crude this compound can include residual sorbitol, sorbitans (monocyclic dehydration products), and various colored degradation products. For analysis, High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying the purity of this compound and detecting impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for impurity profiling.

Data Presentation

The following tables summarize quantitative data for key purification methods to facilitate comparison.

Table 1: Comparison of this compound Purification Methods

| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |

| Vacuum Distillation | >99.0% | Effective for removing non-volatile impurities. | Requires specialized equipment; potential for thermal degradation if not controlled properly. |

| Solvent Recrystallization | >99.5% (after multiple steps) | Good for removing a wide range of impurities; scalable. | Yield loss with each step; requires appropriate solvent selection. |

| Melt Crystallization | >99.5% | Solvent-free process; can be highly efficient. | May not be effective for all impurity profiles; requires precise temperature control. |

| Activated Carbon Treatment | Purity improvement varies | Excellent for color removal. | Primarily for color and specific adsorbent impurities; does not significantly remove structural analogs. |

| Ion Exchange Chromatography | Purity improvement varies | Effective for removing ionic impurities. | Not effective for non-ionic impurities; can be complex to set up. |

Table 2: Recrystallization of this compound - Solvent Systems and Typical Yields

| Solvent System | This compound:Solvent Ratio (w/v) | Typical Yield (after 1st recrystallization) | Final Purity |

| Methanol | 1:0.43 | ~60% | >99.5% |

| Ethanol | Varies | ~50-70% | >99.5% |

| Ethyl Acetate/Hexane | Varies | ~40-60% | >99.0% |

| Water | 1:0.25 (at boiling) | ~84% (theoretical max) | >99.0% |

Table 3: Activated Carbon Treatment for Color Removal

| Activated Carbon Dosage (% w/w of this compound) | Solvent | Temperature (°C) | Approximate Color Reduction |

| 1-3% | Water | 70-80 | 70-85% |

| 3-5% | Ethanol | 60-70 | 80-95% |

Experimental Protocols

This section provides detailed methodologies for key purification experiments.

1. Protocol for Recrystallization of Crude this compound from Methanol

-

Dissolution: In a suitable flask, dissolve 100 g of crude this compound in 43 mL of methanol. Heat the mixture gently with stirring until all the solid has dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. This compound crystals should start to form. To maximize the yield, cool the flask in a refrigerator or an ice bath for several hours.

-

Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold (-18°C) methanol to remove any remaining mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (60-63°C). A typical yield is around 60%.

2. Protocol for Vacuum Distillation of Crude this compound

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short distillation column, a condenser, a receiving flask, and a vacuum pump with a trap. Ensure all joints are properly sealed.

-

Charge the Flask: Place the crude this compound into the distillation flask. For enhanced purification, a small amount of a reducing agent like sodium borohydride (NaBH4) can be added.

-

Initial Degassing: Heat the flask to approximately 80°C under a dynamic vacuum for about 60 minutes to remove any volatile impurities and residual solvents.

-

Distillation: Increase the temperature to around 140°C and reduce the pressure to approximately 1 mbar. This compound will begin to distill.

-

Collection: Collect the distilled this compound in the receiving flask.

-

Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

3. Protocol for Activated Carbon Treatment for Color Removal

-

Dissolution: Dissolve the colored this compound in a suitable solvent (e.g., water or ethanol) in a flask with stirring.

-

Addition of Activated Carbon: Add powdered activated carbon to the solution. The amount of activated carbon will typically range from 1% to 5% of the weight of the this compound.

-

Heating and Stirring: Heat the mixture to 60-80°C and stir for 30-60 minutes to allow for efficient adsorption of the color impurities.

-

Hot Filtration: While the solution is still hot, filter it through a bed of celite or a suitable filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization of the this compound.

-

Recovery: The decolorized this compound can then be recovered from the filtrate by evaporation of the solvent or by crystallization.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the purification of crude this compound.

Caption: A typical multi-step workflow for the purification of crude this compound.

Caption: A troubleshooting decision tree for inducing crystallization of this compound.

References

Validation & Comparative

A Comparative Guide to Isosorbide-Based Polymers Versus Traditional Petroleum-Based Polymers for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

The paradigm shift towards sustainable and biocompatible materials has brought isosorbide-based polymers to the forefront of materials science, particularly in the biomedical and pharmaceutical fields. Derived from renewable resources like starch, this compound offers a viable alternative to traditional petroleum-based monomers. This guide provides an objective comparison of the performance of this compound-based polymers against their conventional petroleum-derived counterparts, supported by experimental data, detailed protocols, and visual workflows to aid in material selection and experimental design.

Performance Comparison: this compound-Based vs. Petroleum-Based Polymers

The incorporation of the rigid, bicyclic this compound monomer into polymer chains imparts unique thermal and mechanical properties. This section quantitatively compares key performance indicators of this compound-based polymers with their traditional petroleum-based analogues like bisphenol A (BPA)-based polycarbonate (PC) and polyethylene terephthalate (PET).

Table 1: Thermal Properties

| Property | This compound-Based Polymer | Petroleum-Based Polymer | Reference |

| Glass Transition Temperature (Tg) | |||

| Poly(this compound carbonate) (PIC) | 144 - 173 °C | BPA-PC: ~150 °C | [1][2] |

| Poly(ethylene-co-isosorbide terephthalate) (PEIT) | Increases by ~1.2 °C per mol% of this compound (from PET's Tg of ~70 °C) | PET: ~70 °C | [3] |

| This compound-based Polyurethanes | 55 - 70 °C | Varies widely based on composition | [4][5] |

| Melting Temperature (Tm) | |||

| Poly(ethylene-co-isosorbide terephthalate) (PEIT) | Decreases with increasing this compound content (e.g., 207 °C with 20% this compound) | PET: ~249 °C | |

| Decomposition Temperature (Td,5%) | |||

| Poly(this compound carbonate) (PIC) | > 338 °C | BPA-PC: ~400-500 °C |

Table 2: Mechanical Properties

| Property | This compound-Based Polymer | Petroleum-Based Polymer | Reference |

| Tensile Strength | |||

| Poly(diethylene glycol-co-isosorbide carbonate) (PDIC) | 80 MPa | BPA-PC: 63 MPa | |

| This compound/CHDM Copolycarbonate (70/30) | 1.05x higher than BPA-PC | BPA-PC | |

| Bio-based PC (this compound-based) | Higher than fossil-based PC | Fossil-based PC (BPA-PC) | |

| Young's Modulus (Tensile Modulus) | |||

| This compound/BPA Copolycarbonates | 1.7 - 2.6 GPa | BPA-PC: ~2.4 GPa | |

| This compound/CHDM Copolycarbonate (70/30) | 1.25x higher than BPA-PC | BPA-PC | |

| Elongation at Break | |||

| Poly(diethylene glycol-co-isosorbide carbonate) (PDIC) | 160% | BPA-PC: ~100% | |

| This compound-based Polyurethanes | 687% - 985% | Varies widely | |

| Impact Strength | |||

| Bio-based PC (this compound-based) | Lower than fossil-based PC | Fossil-based PC (BPA-PC) |

Table 3: Biocompatibility

| Polymer Type | Cell Line | Viability (%) | Result | Reference |